molecular formula C12H18N2O2 B11880444 2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B11880444
M. Wt: 222.28 g/mol
InChI Key: RBAUOGQQHFITCZ-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSubsequent cyclization with an appropriate reagent, such as an amine or ammonia, leads to the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally benign is preferred to ensure sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid is unique due to its specific imidazo[1,2-a]pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)9-7-14-8(11(15)16)5-4-6-10(14)13-9/h7-8H,4-6H2,1-3H3,(H,15,16)

InChI Key

RBAUOGQQHFITCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(CCCC2=N1)C(=O)O

Origin of Product

United States

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